8-(3-Ethoxyphenyl)-1,3-dimethyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-d ione
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Description
8-(3-Ethoxyphenyl)-1,3-dimethyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-d ione is a useful research compound. Its molecular formula is C17H19N5O3 and its molecular weight is 341.371. The purity is usually 95%.
BenchChem offers high-quality 8-(3-Ethoxyphenyl)-1,3-dimethyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-d ione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(3-Ethoxyphenyl)-1,3-dimethyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-d ione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- The molecule crystallizes in the P-1 space group, with one molecule in the asymmetric unit. Its layered crystal packing is primarily formed by hydrogen bonds, and electrostatic energy contributes to its stabilization. Additionally, dispersion energy components play a significant role in connecting molecular sheets. This anisotropic distribution of interaction energies suggests potential applications in designing new materials .
- Xanthine derivatives, including this compound, are essential in medicinal chemistry. By substituting different groups at the 8-position of the purine ring, high selectivity for specific subtypes of adenosine receptors can be achieved. These compounds play a crucial role in drug development .
- As an adenosine receptor antagonist, this compound may have applications in treating conditions related to adenosine signaling pathways. Investigating its interactions with adenosine receptors could lead to novel drug candidates .
- Explore its pharmacological activity, including potential effects on cell signaling, neurotransmission, or inflammation. Investigate its impact on specific biological pathways or receptors .
- Given its unique crystal structure and intermolecular interactions, this compound could find applications in materials science. Investigate its mechanical, optical, or electronic properties for potential use in devices or functional materials .
- Utilize computational methods to study its interactions with other molecules, predict binding affinities, and explore potential drug-like properties. Virtual screening and molecular dynamics simulations could guide drug design efforts .
Crystal Engineering and Intermolecular Interactions
Medicinal Chemistry and Xanthine Derivatives
Adenosine Receptor Antagonists
Pharmacological Studies
Materials Science and Crystal Properties
Computational Chemistry and Drug Design
properties
IUPAC Name |
6-(3-ethoxyphenyl)-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3/c1-4-25-12-7-5-6-11(10-12)21-8-9-22-13-14(18-16(21)22)19(2)17(24)20(3)15(13)23/h5-7,10H,4,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOGHMQQICACBIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Ethoxyphenyl)-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.